Calcium 3-hydroxy-3-methylbutyrate monohydrate
Description
Properties
Molecular Formula |
C10H20CaO7 |
|---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
calcium;3-hydroxy-3-methylbutanoate;hydrate |
InChI |
InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2 |
InChI Key |
XQNZKXFIIRXMQI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Haloform Reaction Method Using 4-Hydroxy-4-Methyl-2-Pentanone
Overview:
This classical method involves the oxidation of 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) to 3-hydroxy-3-methylbutyric acid (HMB) via a haloform reaction, followed by neutralization with calcium hydroxide to form the calcium salt.
- Reflux 4-hydroxy-4-methyl-2-pentanone with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) in 1,4-dioxane solvent.
- The haloform reaction generates HMB.
- Neutralize the resulting acid with calcium hydroxide (Ca(OH)2) to yield calcium 3-hydroxy-3-methylbutyrate.
- Isolate the product by extraction, filtration, washing, and drying.
Reaction Conditions and Notes:
| Parameter | Details |
|---|---|
| Solvent | 1,4-Dioxane |
| Reagents | NaClO, NaOH, Ca(OH)2 |
| Temperature | Reflux conditions |
| Reaction Time | Extended (up to 136 hours reported in some methods) |
| Yield | Moderate, molar conversion ~0.5 mol HMB/mol MBA |
| Drawbacks | High dilution due to NaClO instability; formation of chloroform (carcinogenic) as byproduct; pH sensitivity |
- Established and straightforward chemistry.
- Use of hypochlorite leads to hazardous by-products (chloroform).
- Long reaction times and relatively low conversion efficiency.
- Requires careful pH control to avoid side reactions.
Improved Continuous or Semi-Continuous Process Avoiding Haloform Reaction
Overview:
A patented process (WO2012140276A2) describes a safer and more efficient synthesis that avoids the haloform reaction and its associated hazards. This method uses 4,4-dimethyloxetan-2-one as a starting material and involves selective reactions under controlled temperature and pressure.
- Reaction of 4,4-dimethyloxetan-2-one with aqueous sodium hydroxide or other bases.
- Use of Lewis acids (e.g., BF3·Et2O, AlCl3) or aluminosilicates (montmorillonite) as catalysts.
- Reaction carried out at low temperatures (-78 to 50 °C, preferably -30 to 5 °C) and mild pressures (1–10 bar).
- Semi-continuous or continuous mode preferred for better control.
- After reaction, acidify to pH ~4 with aqueous HCl.
- Extract organic phase with methyl tert-butyl ether (MTBE).
- Neutralize with Ca(OH)2 in ethanol or water at 20–50 °C.
- Distill off MTBE, filter, wash, and dry to obtain Ca-HMB monohydrate.
Reaction Conditions and Notes:
| Parameter | Details |
|---|---|
| Temperature | -78 to 50 °C (optimal -30 to 5 °C) |
| Pressure | 1 to 10 bar (optimal 1 to 2 bar) |
| Solvent | Acetone, pentane, hexanes, MTBE, ethanol |
| Catalysts | Lewis acids (BF3·Et2O, AlCl3, etc.), montmorillonite |
| Reaction Time | Batch: 2 min to 20 h; Continuous: 2 min to 10 h |
| Yield | High purity (>99.5% by HPLC), yield ~74–75% |
| Purification | Filtration, washing with ethanol, drying under reduced pressure |
- Avoids mutagenic and carcinogenic haloform by-products.
- Shorter reaction times.
- High throughput production with scalable continuous processing.
- High purity and yield.
- Mild reaction conditions close to room temperature.
- Requires specialized catalysts and controlled reaction conditions.
- Use of organic solvents and need for solvent recovery.
Multi-Step Synthetic Route via Ethyl Chloroacetate and Hydrogenation
Overview:
A multi-step synthetic pathway involves condensation, hydrolysis, hydrogenation, and salt formation steps to yield calcium 3-hydroxy-3-methylbutyrate monohydrate.
-
- React acetone with ethyl chloroacetate in ethanol at low temperature (~3 °C).
- Add sodium ethoxide solution slowly.
- Incubate for 2 hours.
-
- Add sodium hydroxide solution to the reaction mixture.
- Warm to 50 °C and maintain for 3 hours.
- Acidify to pH 3 with concentrated HCl.
- Extract with ethyl acetate, wash, and concentrate to obtain intermediate acid.
-
- Hydrogenate the intermediate acid in methanol with platinum on carbon (Pt/C) catalyst.
- Conditions: 2 MPa H2 pressure, 60 °C, 8 hours.
- Filter catalyst and concentrate to obtain β-hydroxy-β-methylbutyric acid solution.
-
- Add calcium carbonate and calcium chloride to the acid solution.
- Heat to 50 °C and react for 6 hours.
- Heat to 80 °C to dissolve, filter hot.
- Cool to 5 °C to crystallize Ca-HMB monohydrate.
- Filter and dry crystals.
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) |
|---|---|---|
| Condensation | 3 °C, 2 h | Not specified |
| Hydrolysis/Extraction | 50 °C, 3 h; pH 3 acidification | 77% (HPLC purity 99.3%) |
| Hydrogenation | 60 °C, 2 MPa H2, 8 h | Quantitative |
| Salt Formation | 50 °C, 6 h; crystallization at 5 °C | 95% |
| Overall Yield | 73.2% |
- High purity and yield.
- Well-defined reaction steps allow for control and optimization.
- Use of catalytic hydrogenation ensures selective reduction.
- Multi-step process increases complexity.
- Requires handling of pressurized hydrogen and catalyst.
- Use of organic solvents and acid/base reagents.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents and Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Haloform Reaction | 4-hydroxy-4-methyl-2-pentanone | NaClO, NaOH, Ca(OH)2, reflux | Moderate (~50%) | Not specified | Simple chemistry | Hazardous by-products, long reaction time |
| Continuous/Semi-continuous Process | 4,4-dimethyloxetan-2-one | Lewis acids, Ca(OH)2, MTBE, ethanol | 74–75% | >99.5% | Avoids haloform, scalable, high purity | Requires catalysts, controlled conditions |
| Multi-step Synthesis | Acetone, ethyl chloroacetate | NaOH, HCl, Pt/C, CaCO3, CaCl2 | 73.2% | 99.3% | High purity, well-controlled steps | Complex, requires hydrogenation step |
Chemical Reactions Analysis
Types of Reactions
Calcium 3-Hydroxy-3-Methylbutyrate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) is a calcium salt of beta-hydroxy beta-methylbutyrate (HMB) and is used as a nutritional supplement . HMB is a metabolite of leucine, an amino acid that plays a key role in protein metabolism . CaHMB is produced synthetically and can be added to meal replacements and liquid diets .
Applications
- Nutritional Supplement: CaHMB serves as a nutritional supplement, providing a source of HMB . It is commonly used among bodybuilders and strength/power athletes to improve exercise performance .
- Muscle Health: CaHMB is included in foods for special dietary use, particularly for individuals at risk of malnutrition and muscle wasting, as well as elderly individuals at risk of age-related loss of muscle mass and strength . Supplementation with HMB and vitamin D may improve muscle strength and physical function in older adults, even without exercise .
- Ergogenic Aid: CaHMB is used as an ergogenic aid to promote exercise performance . Studies suggest HMB can reduce muscle damage and markers of muscle catabolism while promoting gains in fat-free mass and strength in individuals starting training . However, its effects on trained athletes are less clear .
- Wound Repair: Evidence suggests HMB may aid the immune system and improve wound repair .
Safety and Tolerability
- Safety Data: Research indicates that HMB supplementation is safe and may improve certain health markers . Studies have not found adverse effects on liver enzyme function, lipid profile, renal function, or the immune system .
- Dosage: Health Canada permits the addition of CaHMB to meal replacements and liquid diets up to 1.5 g per serving, with a maximum daily intake of 6 g for adults .
- Toxicity Studies: Toxicological studies support the safe use of CaHMB when used as proposed . These studies include short-term oral toxicity, genotoxicity, and developmental oral toxicity studies .
Mechanism of Action
The compound exerts its effects by influencing protein metabolism. It stimulates muscle protein synthesis and inhibits protein breakdown through the activation of mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles . This dual action helps in maintaining muscle mass and promoting recovery .
Comparison with Similar Compounds
Key Differences :
- Chemical Structure : COM ($\text{CaC}2\text{O}4 \cdot \text{H}_2\text{O}$) is a calcium oxalate salt, whereas CaHMB is a branched-chain carboxylate derivative.
- Biological Role : COM is a pathological component of kidney stones, adhering to damaged renal tubular cells via negatively charged adhesion molecules (e.g., osteopontin) . In contrast, CaHMB exhibits therapeutic benefits in muscle health without promoting crystal-cell adhesion.
- Intervention Strategies : Polysaccharides like TPS2 inhibit COM adhesion by repairing oxidized renal cells and reducing reactive oxygen species (ROS) . CaHMB, however, acts via mTOR pathway activation to enhance muscle protein synthesis .
| Property | CaHMB | COM |
|---|---|---|
| Primary Application | Dietary supplements | Pathological crystal in kidneys |
| Crystal Charge | Neutral to slightly negative | Positively charged surface |
| Interaction with Cells | Enhances cellular repair mechanisms | Promotes adhesion to damaged cells |
Calcium Phosphate Derivatives
Monobasic Calcium Phosphate Monohydrate
- Physicochemical Behavior : Acts as a solid acid in water, unlike CaHMB, which is neutral .
- Pharmaceutical Use: Used as a tablet disintegrant, but its hygroscopicity and crystal water content limit compatibility with moisture-sensitive drugs . CaHMB, however, is non-hygroscopic and stable in formulations .
Dibasic Calcium Phosphate Dihydrate
- Tableting Properties: Provides compressibility in tablets but may release crystal water during processing . CaHMB’s monohydrate structure offers better stability under similar conditions.
Calcium Gluconate Monohydrate
- Bioavailability: Calcium gluconate is used for intravenous calcium supplementation but has lower oral bioavailability compared to CaHMB, which is optimized for intestinal absorption .
- Thermal Stability : Decomposes at lower temperatures (~120°C) versus CaHMB (>215°C) .
Comparison with Metabolically Related Compounds
Calcium 3-Hydroxybutyrate
- Structural Variance : Lacks the methyl group at the β-position, altering metabolic pathways. CaHMB is a leucine metabolite, while 3-hydroxybutyrate is a ketone body .
- Functional Role: 3-Hydroxybutyrate serves as an energy substrate during fasting, whereas CaHMB directly modulates muscle protein turnover .
Industrial and Regulatory Considerations
- Formulation Compatibility : Unlike hygroscopic calcium phosphates, CaHMB is compatible with hydrophilic excipients like maltodextrin and plant-based proteins in sports nutrition products .
- Regulatory Status : Approved for use in formula dietary foods in regions like Malaysia and Singapore, reflecting rigorous safety evaluations .
Biological Activity
Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) is a metabolite of the amino acid leucine and has gained attention for its potential biological activities, particularly in muscle preservation, protein synthesis, and overall health benefits in various populations. This article explores the biological activity of CaHMB, supported by case studies, research findings, and data tables.
Overview of Calcium 3-Hydroxy-3-Methylbutyrate
CaHMB is synthesized from leucine and is primarily known for its role in muscle metabolism. Its supplementation has been linked to reduced muscle catabolism, enhanced muscle mass, and improved recovery in both athletic and aging populations.
Protein Synthesis: CaHMB is believed to enhance protein synthesis through the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in muscle growth and repair .
Reduction of Muscle Catabolism: Studies indicate that CaHMB supplementation can decrease markers of muscle breakdown, thus promoting a more favorable anabolic environment .
Case Studies and Clinical Trials
-
Long-term Effects on Older Adults:
A 12-month double-blind study assessed the effects of CaHMB combined with vitamin D on older adults. Participants receiving CaHMB showed significant increases in lean body mass compared to controls, highlighting its potential in combating sarcopenia . -
Resistance Training Impact:
In a randomized trial involving experienced resistance-trained males, supplementation with CaHMB did not significantly alter body composition or strength outcomes compared to placebo. However, it did result in increased serum HMB levels, indicating effective absorption . -
Sarcopenia and Functional Frailty:
A systematic review concluded that CaHMB supplementation could improve muscle mass and function in older adults suffering from sarcopenia, suggesting its utility as a therapeutic agent for age-related muscle loss .
Data Tables
| Study | Population | Intervention | Key Findings |
|---|---|---|---|
| Flakoll et al. (2004) | Resistance-trained males | 3-6 g/d CaHMB | No significant changes in strength or body composition |
| Baier et al. (2020) | Older adults | CaHMB + Vitamin D | Increased lean body mass; improved functional index |
| Health Canada Report | General population | Up to 6 g/d CaHMB | No adverse health risks identified; supports use in meal replacements |
Safety and Toxicity
A study evaluating the dietary toxicity of CaHMB over 90 days in rats found no significant adverse effects at levels up to 5% of the diet. The no-observed-adverse-effect level (NOAEL) was established at this concentration, indicating a favorable safety profile for human consumption .
Q & A
Q. What are the recommended methods for synthesizing and purifying Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) in laboratory settings?
- Methodological Answer : CaHMB is typically synthesized via neutralization reactions between 3-hydroxy-3-methylbutyric acid (HMB) and calcium hydroxide or carbonate under controlled pH (7.0–8.5). Post-synthesis, purification involves recrystallization from aqueous ethanol to isolate the monohydrate form. Purity verification requires techniques like thermogravimetric analysis (TGA) to confirm hydration state (>215°C decomposition observed ) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to quantify residual reactants. Ensure stoichiometric ratios are validated via inductively coupled plasma optical emission spectroscopy (ICP-OES) for calcium content .
Q. Which analytical techniques are most effective for characterizing CaHMB's structural and thermal properties?
- Methodological Answer :
- X-ray powder diffraction (XRPD) : To confirm crystalline structure and hydrate form. Compare results with reference patterns from databases like the Cambridge Structural Database.
- Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., carboxylate stretches at 1550–1650 cm⁻¹ and hydroxyl bands at 3200–3600 cm⁻¹).
- Differential scanning calorimetry (DSC) : Monitor dehydration events (endothermic peaks) and decomposition temperatures.
- Atomic force microscopy (AFM) : Surface morphology analysis, as demonstrated in calcium oxalate monohydrate studies .
Q. How can researchers ensure CaHMB's stability during storage and experimental use?
- Methodological Answer : Store CaHMB in airtight containers with desiccants (e.g., silica gel) at 4°C to prevent deliquescence or hydration changes. Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) for 1–3 months, using XRPD and TGA to detect phase transitions. For in vitro studies, prepare fresh solutions in deionized water (pH 6.5–7.5) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How should factorial design be applied to optimize CaHMB synthesis and assess multifactorial interactions?
- Methodological Answer : Implement a 2³ factorial design to evaluate three critical factors: reaction temperature (25–50°C), molar ratio (HMB:Ca = 1.8–2.2), and stirring rate (200–600 rpm). Response variables include yield (%) and purity (HPLC). Use ANOVA to identify significant interactions (p < 0.05) and response surface methodology (RSM) to model optimal conditions. Include control batches to validate reproducibility .
Q. What strategies resolve contradictions in CaHMB's bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure CaHMB’s solubility and bioavailability using simulated gastrointestinal fluids (e.g., FaSSGF/FaSSIF) paired with LC-MS/MS quantification.
- Dose-response normalization : Adjust in vitro concentrations to reflect physiological plasma levels (e.g., 1–5 μM).
- Mechanistic reconciliation : Combine transcriptomic analysis (RNA-seq) in cell models with tissue-specific metabolomics in animal studies to identify discordant pathways. Replicate findings using orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) .
Q. How can researchers link CaHMB’s molecular interactions to its observed effects on muscle protein synthesis?
- Methodological Answer :
- Molecular docking simulations : Model CaHMB’s binding affinity to mTORC1 or proteasome subunits using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
- Isotopic labeling : Use ¹³C-labeled CaHMB in cell cultures to track incorporation into metabolic pathways via NMR or mass spectrometry.
- Knockout models : Employ CRISPR-Cas9 to silence HMB transporters (e.g., MCT1) in myotubes and assess rescue effects with CaHMB supplementation .
Q. What advanced statistical approaches are recommended for analyzing dose-dependent effects of CaHMB in longitudinal studies?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in repeated-measures designs. For non-linear dose responses, use segmented regression or spline models. Pair this with false discovery rate (FDR) correction for omics datasets. Data contradictions (e.g., outliers) should be evaluated via Grubbs’ test or robust regression methods .
Q. How can researchers investigate CaHMB’s interactions with co-administered compounds (e.g., calcium channel blockers)?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between CaHMB and target proteins (e.g., calmodulin).
- Synchrotron X-ray absorption spectroscopy (XAS) : Probe calcium coordination environments in binary mixtures.
- In vivo interaction studies : Use a crossover design in animal models, monitoring serum calcium fluctuations via ion-selective electrodes and muscle function via electromyography (EMG) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
